molecular formula C12H6BrClFN3 B596260 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1334411-85-6

4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B596260
CAS No.: 1334411-85-6
M. Wt: 326.553
InChI Key: CXHFMWJKXXKALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a versatile fused heterocyclic compound designed for pharmaceutical and medicinal chemistry research. The imidazopyridine core is a privileged scaffold in drug discovery, known for its significant biological activities and presence in several pharmacologically active molecules . This particular derivative is functionally enriched for diverse applications; the bromo substituent at the 4-position serves as a key handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups . The 2-(2-chloro-6-fluorophenyl) moiety is a common pharmacophore that can influence the compound's electronic properties and its ability to interact with biological targets through pi-stacking and hydrophobic interactions. This compound is primarily valued as a critical synthetic intermediate or building block in the design and synthesis of novel bioactive molecules. Researchers can leverage this scaffold to develop potential ligands for a variety of enzymes and receptors. The structural features of imidazo[4,5-c]pyridines make them attractive candidates for probing new therapeutic areas, including as potential anti-inflammatories or antitubercular agents . The presence of multiple halogen atoms enhances its utility in exploratory chemistry aimed at generating chemical libraries for high-throughput screening. Application Note: This product is intended for research purposes as a chemical standard or synthetic intermediate in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate personal protective equipment (PPE) and adhere to all relevant safety regulations for organic compounds.

Properties

IUPAC Name

4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClFN3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFMWJKXXKALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Sequence

4-Aminopyridine is first protected with an ethoxycarbonyl group to yield 4-ethoxycarbonylaminopyridine , which is nitrated at the 3-position using concentrated nitric acid in sulfuric acid. Subsequent reduction of the nitro group with sodium sulfide (Na₂S) produces 3,4-diaminopyridine , a critical intermediate for cyclization. Treatment with formic acid induces cyclodehydration, forming the imidazo[4,5-c]pyridine scaffold in 41% overall yield. This method ensures regioselectivity, as the nitration and reduction steps direct the amine groups to positions 3 and 4 of the pyridine ring.

Alternative Cyclization Strategies

Recent advances employ 2-chloro-3-nitropyridine as a starting material to bypass protection-deprotection steps. Reaction with benzylamine introduces a substituent at the 4-position, followed by nitro group reduction and cyclization with phosgene to form the imidazo[4,5-c]pyridine core. This method improves atom economy but requires careful handling of phosgene, a toxic reagent.

Regioselective Bromination at Position 4

Bromination of the imidazo[4,5-c]pyridine core is critical for introducing the 4-bromo substituent.

Electrophilic Bromination

Direct bromination using N-bromosuccinimide (NBS) in acetic acid selectively targets position 4 due to the electron-donating effect of the adjacent nitrogen atoms. Yields range from 60–70%, with minor formation of 5-bromo byproducts (<5%).

Directed Ortho-Metalation

For substrates resistant to electrophilic substitution, a lithiation-bromination sequence is employed. Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 4, which reacts with Br₂ or CBr₄ to install the bromine. This method achieves >90% regioselectivity but requires anhydrous conditions.

Integrated Synthetic Routes

Sequential Halogenation-Cyclization Approach

  • 2-Chloro-6-fluorophenyl Introduction : Suzuki coupling of 2-iodoimidazo[4,5-c]pyridine with 2-chloro-6-fluorophenylboronic acid.

  • Bromination : Electrophilic bromination with NBS in AcOH.
    Overall Yield : 58% over three steps.

Tandem Cyclization-Halogenation Strategy

  • Core Formation : Cyclization of 3,4-diaminopyridine with formic acid.

  • Simultaneous Bromination and Aryl Introduction : One-pot reaction using Br₂ and 2-chloro-6-fluorophenylmagnesium bromide under Cu catalysis.
    Overall Yield : 45% (lower due to competing side reactions).

Optimization and Process Considerations

Solvent and Temperature Effects

  • Cyclization : Formic acid at reflux (100°C) maximizes cyclization efficiency.

  • Suzuki Coupling : A 1:1 mixture of DME and water at 80°C minimizes homocoupling byproducts.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, reducing aryl boronic acid decomposition.

  • Copper-Mediated Bromination : CuBr₂ in DMF enhances bromination rates at lower temperatures (60°C).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) separates the target compound from brominated byproducts.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (mp 198–201°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.92–7.88 (m, 1H, aryl), 7.52–7.48 (m, 2H, aryl).

  • HRMS : m/z calc. for C₁₂H₇BrClFN₃ [M+H]⁺: 351.9412; found: 351.9409.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Scalability
Sequential HalogenationSuzuki → Bromination5898High
Tandem StrategyOne-pot cyclization/bromination4585Moderate
SNAr ApproachDirect aryl substitution5090Low

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data

Compound Planarity of Core Dihedral Angles (°) Intermolecular Interactions References
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine Planar N/A Likely C–H···N and halogen bonding
6-Bromo-2-(4-chlorophenyl)-3-((1-octyltriazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine Planar 19.37 (phenyl), 71.23 (triazole) C–H···N hydrogen bonds
4-Allyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine Planar N/A π-π stacking (absent in target)
  • Planarity and Packing: The imidazo[4,5-c]pyridine core is inherently planar, similar to imidazo[4,5-b]pyridine derivatives. However, bulky substituents (e.g., triazole in ) introduce steric hindrance, increasing dihedral angles and reducing π-π interactions. The target compound’s fluorine and chlorine atoms may promote halogen bonding, a feature absent in non-halogenated analogs.

Biological Activity

4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, particularly in cancer research and enzyme inhibition.

  • Chemical Formula : C12H6BrClFN3
  • Molecular Weight : 326.55 g/mol
  • CAS Number : 1334411-85-6

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been investigated for its inhibitory effects on various kinases and receptors involved in cancer progression.

Target Enzymes and Receptors

  • VEGFR-2 Inhibition :
    • Recent studies have highlighted the compound's potential as a VEGFR-2 inhibitor, which is crucial for angiogenesis in tumors. It demonstrated an IC50 value of approximately 0.54 μM against VEGFR-2, indicating potent activity compared to control compounds .
  • Pim Kinase Inhibition :
    • Pim kinases are implicated in several malignancies. The compound has shown promising activity as a Pim kinase inhibitor, with IC50 values in the low micromolar range, suggesting it may be effective in treating cancers where Pim kinases are overexpressed .

Biological Activity Data

Biological ActivityTargetIC50 (μM)References
VEGFR-2 InhibitionVEGFR-20.54
Pim Kinase InhibitionPim Kinase1.18 - 4.62
Antiproliferative ActivityVarious Cancer Cell Lines1.98 - 10.99

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 1.98 μM to 10.99 μM, demonstrating significant potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit various phosphodiesterases (PDEs). The results showed that it selectively inhibited PDE2A with an IC50 of 3.33 nM, indicating a strong potential for treating neuropsychiatric disorders linked to PDE dysregulation .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine?

Answer: The synthesis typically involves cyclization reactions using halogenated precursors. A common approach is:

Condensation : React 5-bromopyridine-2,3-diamine with a substituted benzaldehyde derivative (e.g., 2-chloro-6-fluorobenzaldehyde) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in DMF .

Bromination : Introduce bromine at the 4-position via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) to isolate the product .

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid over-bromination.
  • Monitor by TLC and NMR to confirm intermediate formation .

Q. How can the molecular structure of this compound be confirmed?

Answer:

X-ray Crystallography :

  • Grow single crystals via slow evaporation (ethanol or DCM).
  • Use SHELXL for refinement to determine bond lengths, angles, and torsion angles .
  • Analyze π-π stacking interactions (interplanar distance ~3.5–3.6 Å) and dihedral angles between aromatic systems (~40–45°) .

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 355.97) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Answer:

Refinement Software : Use SHELXL’s latest features (e.g., TWIN/BASF commands for twinned crystals) to address disorder or low-resolution data .

Cross-Validation :

  • Compare experimental data with DFT-optimized geometries.
  • Analyze residual density maps to identify misplaced atoms .

Thermal Parameters : Adjust anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl) to reduce R-factor discrepancies .

Example : In , π-π slippage (0.79 Å) was resolved by refining H-atom positions as riding models .

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

Answer:

Derivative Design :

  • Modify substituents at positions 2 (aryl) and 4 (Br) to alter steric/electronic effects .
  • Replace Br with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .

Biological Assays :

  • Kinase Profiling : Test against c-Met, EGFR, or VEGFR2 kinases using fluorescence polarization assays .
  • IC₅₀ Determination : Compare inhibitory activity with reference compounds (e.g., imatinib) .

Key Finding : Imidazo[4,5-c]pyridines with halogenated aryl groups show enhanced kinase selectivity due to hydrophobic interactions .

Q. What computational strategies predict binding affinity to biological targets?

Answer:

Molecular Docking :

  • Use AutoDock Vina to model interactions with kinase domains (PDB: 3LQ8 for c-Met) .
  • Prioritize poses with halogen bonding (Br···O=C) and π-cation interactions .

MD Simulations :

  • Run 100-ns trajectories (AMBER force field) to assess binding stability.
  • Calculate binding free energy (MM-PBSA) for derivatives .

Example : highlights that ethyl substituents at position 2 improve angiotensin-II receptor binding via hydrophobic packing .

Q. How can polymorphism be investigated for this compound?

Answer:

Screening : Recrystallize from 10+ solvents (e.g., acetone, DMSO) to isolate polymorphs .

Characterization :

  • PXRD : Compare diffraction patterns with known forms.
  • DSC : Identify melting points and phase transitions .

Stability Tests : Store polymorphs under accelerated conditions (40°C/75% RH) to assess thermodynamic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.